molecular formula C13H17N3O2 B2476170 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894009-23-5

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2476170
CAS No.: 894009-23-5
M. Wt: 247.298
InChI Key: PWPNSECRULYWJR-UHFFFAOYSA-N
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Description

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a pyrrolidinone ring attached to a urea moiety, with a 3,4-dimethylphenyl group as a substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, if this compound is a pharmaceutical, its mechanism of action could involve binding to a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled. Safety data sheets (SDS) provide important information about the potential hazards of a chemical and how to handle it safely .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)urea typically involves the reaction of 3,4-dimethylphenyl isocyanate with a suitable pyrrolidinone derivative. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction can be represented as follows:

[ \text{3,4-Dimethylphenyl isocyanate} + \text{Pyrrolidinone derivative} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of such reactors can help in scaling up the production while maintaining high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 1,1-Dibutyl-3-(3,4-dimethylphenyl)urea

Uniqueness

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)urea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrrolidinone ring and dimethylphenyl substituent contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-8-3-4-11(5-9(8)2)16-7-10(6-12(16)17)15-13(14)18/h3-5,10H,6-7H2,1-2H3,(H3,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPNSECRULYWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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